Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate
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Overview
Description
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate is a chemical compound with the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate typically involves the reaction of tert-butyl cyanoacetate with 5-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl cyano[5-(trifluoromethyl)pyridin-2-YL]acetate
- Tert-butyl cyano[4-(trifluoromethyl)pyridin-3-YL]acetate
- Tert-butyl cyano[6-(trifluoromethyl)pyridin-3-YL]acetate
Uniqueness
Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H13F3N2O2 |
---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)10(5-17)8-4-9(7-18-6-8)13(14,15)16/h4,6-7,10H,1-3H3 |
InChI Key |
ASXOLQVDNCEIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
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